N-(4-Methylphenyl)(nitro)ethanethioamide
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Overview
Description
N-(4-Methylphenyl)(nitro)ethanethioamide is an organic compound that features a nitro group, a thioamide group, and a methyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nitration of 4-methylacetophenone to form 4-methyl-3-nitroacetophenone, which is then converted to the corresponding thioamide through a reaction with ammonium thiocyanate in the presence of a catalyst .
Industrial Production Methods
Industrial production of N-(4-Methylphenyl)(nitro)ethanethioamide may involve large-scale nitration and thioamide formation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylphenyl)(nitro)ethanethioamide undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The thioamide group can be oxidized to a sulfonamide group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfonamide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
N-(4-Methylphenyl)(nitro)ethanethioamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)(nitro)ethanethioamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thioamide group can also interact with enzymes and proteins, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methylphenyl)ethanethioamide: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
N-(4-Nitrophenyl)ethanethioamide: Contains a nitro group but lacks the methyl substitution, affecting its chemical properties and applications.
N-(4-Methylphenyl)ethanamide: Lacks both the nitro and thioamide groups, leading to significantly different chemical behavior.
Uniqueness
N-(4-Methylphenyl)(nitro)ethanethioamide is unique due to the presence of both the nitro and thioamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
81977-72-2 |
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Molecular Formula |
C9H10N2O2S |
Molecular Weight |
210.26 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-nitroethanethioamide |
InChI |
InChI=1S/C9H10N2O2S/c1-7-2-4-8(5-3-7)10-9(14)6-11(12)13/h2-5H,6H2,1H3,(H,10,14) |
InChI Key |
LHOOAZNKTNKCSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)C[N+](=O)[O-] |
Origin of Product |
United States |
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